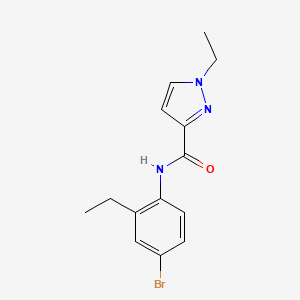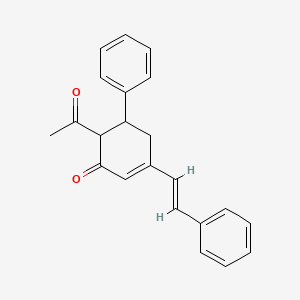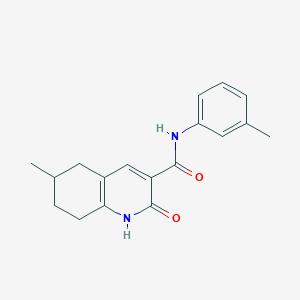
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyrazole carboxamides. It was first synthesized by Bayer in 2001, and since then, it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 activates sGC by binding to its heme group, which results in the release of nitric oxide (NO) from the sGC heme. The released NO then binds to the sGC heme, leading to the activation of sGC and the subsequent production of cGMP.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. It has also been reported to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 is its ability to selectively activate sGC, which makes it a useful tool for studying the physiological processes that are regulated by cGMP. However, one of the limitations of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain a sustained level of cGMP in vivo.
Orientations Futures
There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 in scientific research. One potential application is in the treatment of cardiovascular diseases, such as hypertension and heart failure, which are characterized by impaired cGMP signaling. This compound 41-2272 could also be used in the development of novel therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease, which have been linked to impaired NO-cGMP signaling. Additionally, this compound 41-2272 could be used in the development of new drugs for the treatment of cancer, as cGMP signaling has been shown to play a role in tumor growth and metastasis.
Méthodes De Synthèse
The synthesis method of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 involves the reaction of 4-bromo-2-ethylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with triethylamine and acetic anhydride. The final product is obtained by the reaction of the resulting pyrazole intermediate with 3-chlorocarbonyl-4-morpholinobutyric acid.
Applications De Recherche Scientifique
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 has been widely used in scientific research due to its ability to activate the enzyme soluble guanylyl cyclase (sGC). This activation leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Propriétés
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-3-10-9-11(15)5-6-12(10)16-14(19)13-7-8-18(4-2)17-13/h5-9H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLQPQZOMBRULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-chloro-1,3-benzodioxol-5-yl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5415146.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415158.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![2-[5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5415170.png)
![1-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)

![2-(4-fluorophenyl)-5-propyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5415213.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide](/img/structure/B5415214.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-isobutylcyclopropyl)acetamide](/img/structure/B5415227.png)
![1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methyl-1,4-diazepan-5-one](/img/structure/B5415236.png)
